9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
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Overview
Description
Scientific Research Applications
Acid-Catalyzed Reactions and Ring Expansion
One study focused on the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, leading to various hydroxy esters and unsaturated alcohols, rationalized through standard carbenium ion chemistry. This research provides insights into the behavior of spirocyclic compounds under acid catalysis, which could be relevant for designing novel synthetic pathways in organic chemistry (Adam & Crämer, 1987).
Ring Opening Reactions and Synthesis
Another study explored the ring-opening reactions of 6-oxo-substituted spiro-pyrrolidinediones, demonstrating the synthesis of 4-substituted-1,5-dihydro-3-hydroxy-2-oxo-1,5-diphenyl-2H-pyrroles. This work contributes to the field of heterocyclic chemistry by showcasing methods to generate complex molecules with potential pharmaceutical applications (Emerson, Titus, & Jones, 1998).
Enantioselective Synthesis
Research on the enantioselective synthesis of a specific 2-Azabicyclo[3.3.1]nonane-9-carboxylic acid reveals a pathway to create a compound with an embedded Morphan motif. Such synthetic strategies are crucial for developing novel amino acids that can serve as building blocks in peptide chemistry and drug discovery (Garrido, Nieto, & Díez, 2013).
Heterocyclic Compounds Formation
A study on the reactions of azathiabenzene anion with electrophiles demonstrated the formation of novel heterocyclic compounds, highlighting the versatility of spiro compounds in creating structurally diverse molecules. This research can inform efforts in medicinal chemistry and the development of new therapeutic agents (Shimizu et al., 1992).
Spiroacetal Synthesis
The synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose as novel structural motifs of spiroacetal natural products reveals the potential of these compounds in mimicking biologically active natural products. This research points to applications in developing new antibiotics and anticancer agents (Cuny, 2020).
Future Directions
properties
IUPAC Name |
tert-butyl 4-oxo-9-azadispiro[2.1.25.33]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-12(2,3)18-11(17)15-8-13(4-5-13)10(16)14(9-15)6-7-14/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOXVBNWRSTZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C(=O)C3(C1)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester |
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